2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
80765-93-1 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7,8,12-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-3-7-8(4-1)11-12-6-2-5-10-9(7)12/h1-4,6H,5H2 |
InChI Key |
OQDXNWZQYOTALX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C(=N1)C3=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with 1,3-Biselectrophilic Reagents
The most established route involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic compounds such as β-diketones, β-ketoesters, or malonate derivatives. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine scaffold . Optimized protocols employ H₂SO₄ in acetic acid (AcOH) as a solvent, achieving yields exceeding 85% .
A notable advancement involves activating malonic acid with POCl₃ and pyridine, forming a reactive intermediate that enhances cyclization efficiency. This method reduces reaction time from hours to minutes while maintaining yields above 90% . Similarly, β-ketoesters like ethyl acetoacetate condense with 5-amino-3-arylamino-pyrazoles to introduce aryl substituents at position 3, critical for modulating biological activity .
Table 1: Cyclocondensation Reaction Parameters
Multicomponent Reactions for Structural Diversity
Multicomponent reactions (MCRs) efficiently assemble complex pyrazolo[1,5-a]pyrimidines from simple precursors. A three-component protocol combines aldehydes , aminopyrazoles , and sulfoxonium ylides under palladium catalysis . For example, benzaldehyde , 5-amino-1H-pyrazole , and dimethylsulfoxonium methylide react via a Mannich-type mechanism, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford 7-aryl derivatives in 64–77% yield .
Table 2: Multicomponent Reaction Optimization
| Aldehyde | Aminopyrazole | Ylide | Conditions | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 5-Amino-3-methylpyrazole | Dimethylsulfoxonium | Pd(OAc)₂, 100°C, MW | 77 |
| Furfural | 5-Amino-4-cyanopyrazole | Trimethylsulfoxonium | CuI, 80°C, 12 h | 68 |
Pericyclic Reactions for Ring Formation
Innovative routes bypass traditional aminopyrazole intermediates by employing pericyclic reactions. A [4+2] Diels-Alder cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides constructs the pyrazolo[1,5-a]pyrimidine core in one pot . Copper(I) chloride catalyzes the formation of a triazole intermediate, which undergoes intramolecular cyclization to yield dihydro derivatives. Subsequent base-mediated elimination produces the fully aromatic system with yields up to 75% .
Environmental and Process Optimization
Recent efforts prioritize green chemistry principles. Solvent-free mechanochemical grinding of 5-aminopyrazoles and 1,3-diketones in the presence of montmorillonite K10 clay reduces waste and energy consumption . Additionally, flow chemistry systems enable continuous synthesis of 2H-cyclopenta derivatives, achieving a 90% conversion rate at 120°C with residence times under 10 minutes .
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-A]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.
Additionally, compounds derived from this scaffold have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. These inhibitors can potentially halt the proliferation of cancer cells and are being explored as therapeutic agents for various malignancies .
Antimicrobial Properties
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine derivatives have also been evaluated for their antimicrobial efficacy. Studies have reported that these compounds possess significant antibacterial and antifungal activities. For example, newly synthesized derivatives were tested against Gram-positive and Gram-negative bacterial strains, revealing notable inhibition zones in comparison to control groups .
The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play critical roles in various signaling pathways associated with cancer and other diseases. The pyrazolo[1,5-A]pyrimidine scaffold has been identified as a promising lead for developing selective kinase inhibitors that could be used in targeted therapies for cancer treatment .
Neurological Applications
Recent studies have indicated that certain derivatives of this compound may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems makes these compounds attractive candidates for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound derivatives has been achieved through various innovative methods. Recent advancements include:
- Multi-step Synthesis : Utilizing starting materials such as 5-aminopyrazoles and employing cycloaddition reactions to construct the pyrazolo-pyrimidine core.
- Post-synthetic Modifications : Allowing for the introduction of diverse functional groups to enhance biological activity and selectivity against specific targets.
These synthetic routes not only improve yield but also expand the library of available derivatives for biological testing .
Summary Table of Applications
| Application | Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; CDK inhibitors |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria; potential new antibiotics |
| Enzyme Inhibition | Selective kinase inhibitors targeting cancer-related pathways |
| Neurological Applications | Potential neuroprotective effects; treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK-cyclin complex, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Pyrazolopyrimidine Isomers
Pyrazolopyrimidines exist in four primary isomeric forms, distinguished by nitrogen atom positioning (Figure 3, ):
Pyrazolo[1,5-a]pyrimidine : Widely studied for kinase inhibition (e.g., Pim-1, Flt-3) and anticancer activity.
Pyrazolo[3,4-d]pyrimidine : Common in purine analogs (e.g., antimetabolites).
Pyrazolo[4,3-d]pyrimidine : Often explored in antiviral agents.
Pyrazolo[1,5-c]pyrimidine : Less studied but emerging in kinase inhibitor design.
Key Differences :
- This structural feature may also alter binding pocket interactions in kinase targets .
Comparison with Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine compounds (e.g., SGI-1776) are potent Pim-1 inhibitors but suffer from off-target effects, including ERG and CYP450 inhibition . Pyrazolo[1,5-a]pyrimidines, including the cyclopenta-fused variant, exhibit superior selectivity. For example:
Substitution Patterns and SAR Trends
Substituents on the pyrazolo[1,5-a]pyrimidine core critically influence potency and selectivity:
- Phenyl Ring Substitutions :
For cyclopenta-fused derivatives, substituents on the cyclopentane ring (e.g., hydroxyethyl groups) may further modulate solubility and target engagement. For instance, 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives demonstrate improved regioselectivity in synthesis and enhanced pharmacokinetic profiles .
Comparison with Other Pyrazole-Based Scaffolds
Pyrazole-containing heterocycles are prevalent in drug discovery. Key analogs include:
1H-Pyrazolo[3,4-d]pyrimidine (PR04) : Found in 148 anticancer agents, often targeting mTOR and CDK kinases .
Pyrazolo[1,5-a][1,3,5]triazine (PR18) : Utilized in antiviral and antiparasitic agents .
Advantages of Cyclopenta-Fused Derivatives :
- Metabolic Stability: Fused non-aromatic rings may slow oxidative metabolism, as seen in similar tricyclic systems .
Data Tables
Biological Activity
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and selective protein kinase inhibitor. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes. Various synthetic methods have been developed to enhance yield and structural diversity. For instance, recent studies have utilized aminopyrazoles as building blocks to produce novel derivatives through reactions with different electrophiles .
Anticancer Activity
Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example:
- Inhibition of CDK Activity : Research has shown that certain derivatives can effectively inhibit CDK2 and other kinases, leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
| Compound | IC50 (nM) against MCF-7 | IC50 (nM) against HCT-116 | IC50 (nM) against HepG2 |
|---|---|---|---|
| 2H-Cyclopenta derivative A | 45 | 6 | 48 |
| 2H-Cyclopenta derivative B | 97 | 99 | 90 |
- Mechanism of Action : The mechanism often involves the inhibition of key proteins such as Pim-1 and Flt-3 kinases. For instance, a specific derivative demonstrated strong inhibition of BAD protein phosphorylation, indicating its potential in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Activity Evaluation : In vitro studies revealed that certain compounds exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example:
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound 8b | Strong | Moderate |
| Compound 10e | Moderate | Strong |
Research indicates that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
- Case Study on Anticancer Efficacy : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity using clonogenic assays. The most promising compound demonstrated an IC50 value below 50 nM across multiple cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the synthesis of cycloalkane-fused pyrazolo[1,5-a]pyrimidines and tested them against various pathogens. The results indicated that several derivatives were effective against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
